1-(3,4-Dimethoxyphenyl)cyclopropan-1-ol, also known as 1-(3,4-dimethoxyphenyl)-2-propanol, is a chemical compound with the molecular formula and a molecular weight of approximately 196.243 g/mol. It is classified under organic compounds and is notable for its cyclopropane structure combined with a dimethoxyphenyl substituent. This compound has garnered interest in various fields due to its potential applications in medicinal chemistry and organic synthesis.
The compound can be sourced from various chemical suppliers and is identified by the CAS number 19578-92-8. It falls within the category of alcohols, specifically secondary alcohols due to the presence of a hydroxyl group attached to a carbon that is itself connected to two other carbon atoms. The presence of methoxy groups on the phenyl ring enhances its chemical reactivity and solubility characteristics.
The synthesis of 1-(3,4-dimethoxyphenyl)cyclopropan-1-ol can be achieved through several methods, primarily focusing on cyclopropanation reactions or the reduction of corresponding ketones or aldehydes. A common approach involves:
The technical details surrounding these synthetic methods often involve controlling reaction conditions such as temperature, pressure, and solvent choice to optimize yields and purity. Specific literature references detail these processes, including variations in reaction conditions that can influence the stereochemistry of the final product .
1-(3,4-Dimethoxyphenyl)cyclopropan-1-ol can participate in various chemical reactions typical for alcohols, including:
The reactivity of this compound is influenced by the electron-donating effects of the methoxy groups, which stabilize positive charges during electrophilic reactions .
Relevant data indicates that the compound's properties make it suitable for use in organic synthesis and potential medicinal applications .
1-(3,4-Dimethoxyphenyl)cyclopropan-1-ol has several scientific uses:
Research continues into expanding its applications within medicinal chemistry and materials science .
The construction of the strained cyclopropane ring appended to a tertiary alcohol represents a significant synthetic challenge, particularly when high stereoselectivity is required. Two principal methodologies dominate the stereoselective synthesis of 1-(3,4-dimethoxyphenyl)cyclopropan-1-ol and analogous cyclopropanol derivatives:
Michael-Initiated Ring Closure (MIRC): This versatile approach involves a conjugate addition followed by intramolecular alkylation. Type-I MIRC reactions employ an electron-deficient alkene (e.g., a 3,4-dimethoxyphenyl-substituted α,β-unsaturated carbonyl) containing a leaving group (LG, typically bromide) at the β-position. Nucleophilic attack by a carbanion equivalent (e.g., sulfonium or sulfoxonium ylide, or α-halo carbanion) on the Michael acceptor generates an enolate, which undergoes rapid intramolecular SN₂ displacement to form the cyclopropane ring (Type-I). Alternatively, Type-II MIRC utilizes nucleophiles bearing the leaving group (e.g., α-halo esters or amides under basic conditions) attacking an electron-deficient alkene without a β-leaving group [2]. Achieving high diastereo- and enantioselectivity in MIRC processes often necessitates chiral auxiliaries attached to the substrate (Michael acceptor) or the nucleophile, or chiral catalysts. For instance, chiral sulfoxides incorporated into the substrate chain have proven highly effective in directing the stereochemical outcome of the ring closure [2] [9].
Simmons-Smith Cyclopropanation: This classic method utilizes zinc carbenoids (ICH₂ZnI) generated in situ from diiodomethane and a zinc source (e.g., Et₂Zn, Zn-Cu couple). The reaction targets the carbon-carbon double bond of a suitable alkene precursor, such as 1-(3,4-dimethoxyphenyl)prop-2-en-1-ol or its protected derivatives. The zinc carbenoid delivers a methylene unit across the alkene, forming the cyclopropane. Enantioselective variants leverage chiral catalysts, typically based on bisoxazoline (BOX) or disulfonamide ligands complexed with metals like Zn or Ti. These catalysts coordinate to the allylic oxygen atom of the substrate, enabling face differentiation during carbenoid transfer. Optimization focuses on ligand design, zinc source, solvent, and temperature to maximize enantiomeric excess (ee) [9].
Table 1: Comparative Stereoselective Cyclopropanation Approaches for Cyclopropanols
Method | Key Reagent/System | Stereocontrol Strategy | Key Advantages | Limitations |
---|---|---|---|---|
Type-I MIRC | Nucleophile + Michael Acceptor (β-LG) | Chiral Auxiliary (Substrate/Nucleophile), Chiral Catalyst | High functional group tolerance, versatile nucleophiles | Potential for diastereomer separation if auxiliary used |
Type-II MIRC | Nucleophile (with LG) + Michael Acceptor | Chiral Auxiliary (Substrate/Nucleophile), Chiral Catalyst | Direct access to functionalized cyclopropanes (e.g., esters) | Stereoselectivity highly dependent on system |
Simmons-Smith | ICH₂ZnI / Chiral Catalyst (e.g., BOX-Zn) | Chiral Lewis Acid Catalyst | Direct methylene transfer, good for terminal alkenes | Sensitivity to steric hindrance around alkene |
Optimization of these reactions requires careful consideration of protecting group strategies for the cyclopropanol unit during synthesis, as the free alcohol can interfere with certain cyclopropanation conditions. Ether protection (e.g., silyl ethers) of the allylic alcohol precursor is common before Simmons-Smith reactions to prevent side reactions and potentially enhance stereoselectivity [9].
Accessing enantiomerically pure 1-arylcyclopropan-1-ols, including the 3,4-dimethoxyphenyl derivative, is crucial for applications where chirality influences biological activity or material properties. Catalytic asymmetric methods provide efficient routes without the need for stoichiometric chiral auxiliaries:
Asymmetric MIRC Catalysis: Significant progress has been made in developing chiral catalysts for enantioselective MIRC reactions. Organocatalysts, particularly phase-transfer catalysts (PTCs) derived from Cinchona alkaloids or chiral ammonium salts, have been employed to generate chiral enolates or control the addition/alkylation sequence stereoselectively. Metal-based catalysts featuring chiral ligands (e.g., Cu-BOX, Rh-DuPhos) are highly effective for promoting enantioselective cyclopropanation using stabilized nucleophiles like sulfonium ylides (effectively acting as carbene equivalents) or malonate derivatives in cascade reactions [2]. The 3,4-dimethoxyphenyl group can influence stereoselectivity through secondary interactions (e.g., π-stacking, hydrogen bonding) with the chiral catalyst. Catalyst loading, counterion choice (for PTCs), solvent, and temperature are critical optimization parameters for achieving high ee values (>90%).
Catalytic Enantioselective Simmons-Smith: This remains a premier method for synthesizing chiral 1-arylcyclopropanecarboxylates and alcohols. Chiral diols (e.g., TADDOL derivatives) and BOX ligands complexed with Zn, Cu, or Ti are the most common catalyst systems. The mechanism involves the chiral Lewis acid coordinating to the allylic oxygen of the substrate (e.g., 3-(3,4-dimethoxyphenyl)prop-2-en-1-ol or its ether), organizing the alkene geometry and directing the approach of the zinc carbenoid. Substrate-directed diastereoselection is also possible if the allylic alcohol precursor already contains a chiral center, although catalytic asymmetric variants offer broader generality. Recent advances focus on air-stable precatalysts and expanding substrate scope to include trisubstituted alkenes [9].
Chiral Auxiliary Approaches: While technically stoichiometric in the chiral controller, these methods are highly reliable for achieving predictable and high diastereoselectivity. Evans oxazolidinones, Oppolzer sultams, or chiral acrylates derived from menthol or other chiral pools are attached to the alkene precursor (e.g., a cinnamate derivative). Diastereoselective cyclopropanation (via MIRC, Simmons-Smith, or other methods like Corey-Chaykovsky) followed by auxiliary cleavage yields the enantioenriched cyclopropanol or its precursor. The 3,4-dimethoxyphenyl group is generally compatible with these conditions. The choice of auxiliary depends on the desired cyclopropane substitution pattern and the ease of removal after ring formation [2].
Table 2: Catalytic Asymmetric Methods for 1-Arylcyclopropanol Synthesis
Method | Catalyst/Ligand System | Typical ee Range (%) | Key Substrate Features | Functionalization Compatibility |
---|---|---|---|---|
Asymmetric MIRC (Sulfonium Ylide) | Cu(I)/Chiral BOX, Rh(I)/DuPhos | 80-99 | α,β-Unsaturated carbonyls (esters, ketones) | Moderate (acid/base sensitive groups may not tolerate) |
Asymmetric Simmons-Smith | Zn/Chiral Diol (TADDOL), Zn/BOX | 70-95+ | Allylic alcohols/ethers (terminal alkenes preferred) | Good (requires free/coordinating OH or ether) |
Chiral Auxiliary (Diastereoselective) | Evans Oxazolidinone, Oppolzer Sultam | >95 (dr) | Variable (attached to unsaturated precursor) | High (auxiliary removed after cyclopropanation) |
While less directly applied to the synthesis of 1-(3,4-dimethoxyphenyl)cyclopropan-1-ol itself, ring-opening metathesis (ROM) and ring-closing metathesis (RCM) offer valuable strategies for accessing structurally complex cyclopropane derivatives or precursors. Their relevance lies in synthetic routes towards analogues or advanced intermediates:
Ring-Closing Metathesis (RCM) for Precursors: RCM, catalyzed by Grubbs or Hoveyda-Grubbs ruthenium carbene complexes, is exceptionally powerful for forming medium to large rings. Its application to cyclopropane synthesis is indirect. Dienes containing a pre-formed cyclopropane ring and terminal olefins can undergo RCM to form cyclopropane-fused bicycles (e.g., bicyclo[n.1.0]alkenes). More pertinently, RCM can construct rings adjacent to a future cyclopropane site. For example, a diene precursor designed for subsequent ring contraction or cyclopropanation (e.g., via Simmons-Smith on a RCM-formed cyclic allylic alcohol) could incorporate the 3,4-dimethoxyphenyl group. However, RCM cannot directly form the highly strained cyclopropane ring itself due to unfavorable thermodynamics [10]. Optimization focuses on catalyst generation (G1, G2), solvent (often CH₂Cl₂), temperature, and dilution to favor the intramolecular cyclization over dimerization/polymerization.
Ring-Opening Metathesis (ROM) for Functionalized Cyclopropanes: ROM typically targets strained bicyclic alkenes like norbornene derivatives. While simple cyclopropenes are highly strained, they are often too reactive for controlled ROM. However, cyclopropenes can participate in cross-metathesis (CM) or ring-opening cross-metathesis (ROCM) with terminal olefins under controlled conditions using robust catalysts like Grubbs 2nd generation, offering routes to 1,2-disubstituted cyclopropanes with specific stereochemistry. The 3,4-dimethoxyphenyl group could be present on the cyclopropene or the coupling partner. ROM of bicyclo[1.1.0]butanes is an emerging area for accessing 1,3-disubstituted cyclopropanes. ROM/ROCM efficiency depends heavily on the ring strain energy of the cyclic alkene and the catalyst's functional group tolerance [8] [10].
Transannular Carbonyl-Olefin Metathesis: Although distinct from classical olefin metathesis, catalytic carbonyl-olefin ring-closing metathesis (RCCM) represents a relevant ring-forming strategy. Lewis acid-catalyzed (e.g., Fe-, BF₃·OEt₂) intramolecular reactions between aldehydes and olefins can form 5-, 6-, and 7-membered carbocycles. While not directly forming cyclopropanes, this strategy could be employed to synthesize complex precursors containing both the 3,4-dimethoxyphenyl moiety and an alkene/aldehyde pair positioned for RCCM, potentially leading to frameworks requiring or containing cyclopropane units elsewhere. Its irreversibility (vs. olefin metathesis reversibility) is a key advantage [8].
Table 3: Metathesis Approaches Relevant to Cyclopropane Chemistry
Metathesis Type | Typical Catalyst | Relevance to Cyclopropanes | Efficiency Metrics | Limitations for Cyclopropane Synthesis |
---|---|---|---|---|
RCM | Grubbs II, Hoveyda-Grubbs II | Indirect: Synthesis of cyclopropane-containing dienes for RCM to fused bicycles; Synthesis of precursors for cyclopropanation | High for medium/large rings; Functional group tolerance | Cannot form cyclopropane ring directly; Thermodynamically disfavored |
ROM/ROCM | Grubbs II | Direct: ROM of cyclopropenes (controlled); ROCM of cyclopropenes with terminal olefins | Depends on cyclopropene substitution/strain; Fast kinetics | Cyclopropene stability/availability; Potential side reactions |
RCCM | FeCl₃, BF₃·OEt₂ | Indirect: Synthesis of complex carbocyclic precursors potentially containing or leading to cyclopropanes | Irreversible; Good regioselectivity for certain systems | Limited to specific ring sizes (5-7 membered); Requires carbonyl + olefin |
The 3,4-dimethoxyphenyl moiety is a common pharmacophore influencing the electronic properties and binding characteristics of the final cyclopropanol. Its introduction and functionalization occur primarily at the precursor stage:
Table 4: Functionalization Strategies for 3,4-Dimethoxyphenyl-Containing Precursors
Precursor Type | Key Synthetic Transformations | Role in Cyclopropanol Synthesis | Challenges with 3,4-Dimethoxy Group | Protection Strategies (Cyclopropanol OH) |
---|---|---|---|---|
3,4-Dimethoxybenzaldehyde | Wittig/HWE Olefination, Allylation (Grignard/Organolithium), Corey-Chaykovsky | Generates Michael acceptors or Allylic Alcohols | Reduced electrophilicity of conjugated alkene | TBDMS, TIPS, MOM, Ac (on allylic OH pre-cyclopropanation) |
1-(3,4-Dimethoxyphenyl)ethanone | α-Halogenation, Darzens Condensation, Enolization/Alkylation | Generates α-halo ketones for MIRC; Glycidate precursors | Potential over-halogenation; Steric hindrance | TBDMS, Ac (post-cyclopropanation if needed) |
3,4-Dimethoxystyrene | Hydroboration/Oxidation, Epoxidation, Electrophilic Addition | Generates Allylic Alcohols; Direct Michael acceptor | Regioselectivity in addition reactions (meta-directing) | TBDMS (on allylic OH pre-cyclopropanation) |
Functionalized Derivatives (e.g., Bromo) | Cross-Coupling (Suzuki, Negishi), Metal-Halogen Exchange | Introduces further diversity before ring closure | Ortho-lithiation can be slow; Competing demethylation | Requires orthogonal stability to PG on alcohol |
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.:
CAS No.: